molecular formula C24H35N5O5 B12300899 [Val3]-beta-Casomorphin (1-4) amide, bovine

[Val3]-beta-Casomorphin (1-4) amide, bovine

Cat. No.: B12300899
M. Wt: 473.6 g/mol
InChI Key: LQONSPOQHLRXNU-UHFFFAOYSA-N
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Description

[Val3]-beta-Casomorphin (1-4) amide, bovine, is a peptide derived from the enzymatic breakdown of the milk protein casein. This compound is a specific sequence of amino acids that includes valine at the third position. It is known for its opioid-like activity, which can influence various physiological processes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Val3]-beta-Casomorphin (1-4) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using coupling reagents like HBTU or DCC.

    Deprotection: Removing protecting groups from the amino acids to allow for peptide bond formation.

    Cleavage: Detaching the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at methionine residues if present.

    Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

[Val3]-beta-Casomorphin (1-4) amide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating physiological processes like pain perception and immune response.

    Medicine: Explored for potential therapeutic applications in pain management and gastrointestinal disorders.

    Industry: Utilized in the development of functional foods and nutraceuticals.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the body, particularly the mu-opioid receptor. This interaction can modulate pain perception, gastrointestinal motility, and immune function. The binding of [Val3]-beta-Casomorphin (1-4) amide to these receptors triggers a cascade of intracellular signaling pathways that result in its physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Beta-Casomorphin (1-4) amide: Lacks the valine at the third position.

    Beta-Casomorphin (1-7): A longer peptide with similar opioid activity.

    Alpha-Casomorphin: Derived from alpha-casein, with different amino acid sequences.

Uniqueness

[Val3]-beta-Casomorphin (1-4) amide is unique due to the presence of valine at the third position, which can influence its binding affinity and activity at opioid receptors compared to other casomorphins.

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-14(2)20(24(34)28-11-3-5-18(28)21(26)31)27-22(32)19-6-4-12-29(19)23(33)17(25)13-15-7-9-16(30)10-8-15/h7-10,14,17-20,30H,3-6,11-13,25H2,1-2H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQONSPOQHLRXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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